molecular formula C14H11NO3 B3863470 2-[2-[(E)-hydroxyiminomethyl]phenyl]benzoic acid

2-[2-[(E)-hydroxyiminomethyl]phenyl]benzoic acid

Cat. No.: B3863470
M. Wt: 241.24 g/mol
InChI Key: KNHYITNFWPDHPS-OQLLNIDSSA-N
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Description

2-[2-[(E)-hydroxyiminomethyl]phenyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a hydroxyiminomethyl group

Properties

IUPAC Name

2-[2-[(E)-hydroxyiminomethyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-14(17)13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15-18/h1-9,18H,(H,16,17)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHYITNFWPDHPS-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(E)-hydroxyiminomethyl]phenyl]benzoic acid typically involves the reaction of 2-aminobenzoic acid with an aldehyde under oxidative conditions to form the hydroxyiminomethyl group. The reaction is usually carried out in the presence of a catalyst such as palladium or copper, and the conditions may include elevated temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(E)-hydroxyiminomethyl]phenyl]benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyiminomethyl group can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typical.

Major Products

    Oxidation: Oxime derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated benzoic acid derivatives.

Scientific Research Applications

2-[2-[(E)-hydroxyiminomethyl]phenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[2-[(E)-hydroxyiminomethyl]phenyl]benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyiminomethyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzoic acid: A precursor in the synthesis of 2-[2-[(E)-hydroxyiminomethyl]phenyl]benzoic acid.

    2-hydroxybenzoic acid: Shares the benzoic acid core but with a hydroxyl group instead of the hydroxyiminomethyl group.

    Benzaldehyde: Another aromatic compound with an aldehyde group, used in the synthesis of the target compound.

Uniqueness

This compound is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-[(E)-hydroxyiminomethyl]phenyl]benzoic acid
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2-[2-[(E)-hydroxyiminomethyl]phenyl]benzoic acid

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